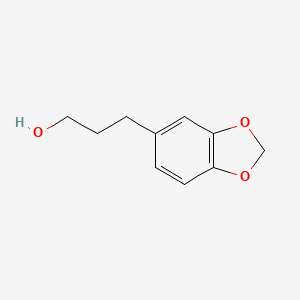

1,3-Benzodioxole-5-propanol

概要

説明

1,3-Benzodioxole-5-propanol is a fragrance ingredient used in many compounds. It may be found in fragrances used in decorative cosmetics, fine fragrances, shampoos, toilet soaps, other toiletries, and non-cosmetic products such as household cleaners and detergents .

Synthesis Analysis

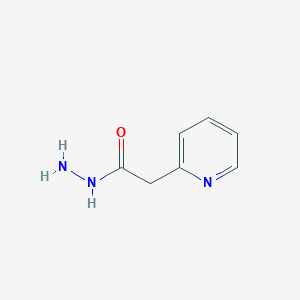

The synthesis of 1,3-Benzodioxole derivatives has been reported in several studies. For instance, a novel auxin receptor agonist, named K-10, was developed using computer-aided drug discovery approaches. A series of N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio)acetamides, K-1 to K-22, were designed and synthesized .Molecular Structure Analysis

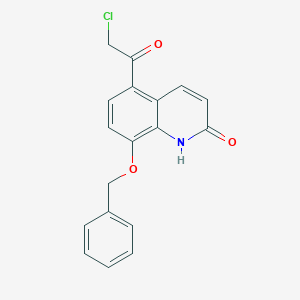

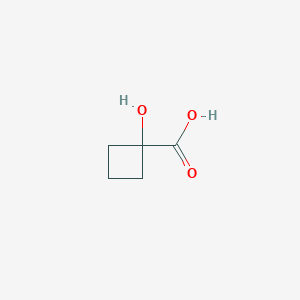

The molecular formula of 1,3-Benzodioxole-5-propanol is C10H12O3. The InChI representation is InChI=1S/C10H12O3/c11-5-1-2-8-3-4-9-10(6-8)13-7-12-9/h3-4,6,11H,1-2,5,7H2 . The molecular weight is 180.20 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-Benzodioxole-5-propanol include a molecular weight of 180.20 g/mol, a XLogP3 value of 1.8, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, a rotatable bond count of 3, an exact mass of 180.078644241 g/mol, a monoisotopic mass of 180.078644241 g/mol, a topological polar surface area of 38.7 Ų, a heavy atom count of 13, and a formal charge of 0 .科学的研究の応用

Pharmaceutical Synthesis

1,3-Benzodioxole-5-propanol: is utilized in the synthesis of various pharmaceutical compounds. Its structure is pivotal in the formation of acylated products which are key intermediates in the development of active pharmaceutical ingredients (APIs). For instance, the acylation of 1,3-benzodioxole has been studied under flow conditions using a recyclable heterogeneous acidic catalyst . This process is significant for the scalable and sustainable production of pharmaceuticals.

作用機序

Target of Action

The primary target of 1,3-Benzodioxole-5-propanol is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development, particularly in promoting root growth .

Mode of Action

1,3-Benzodioxole-5-propanol interacts with its target, the auxin receptor TIR1, acting as an agonist . This interaction enhances root-related signaling responses, leading to a significant promotion of root growth in plants such as Arabidopsis thaliana and Oryza sativa . The compound exhibits auxin-like physiological functions and is recognized by TIR1 .

Biochemical Pathways

The compound’s interaction with TIR1 triggers a common transcriptional response with auxin, a plant hormone . This response includes the down-regulation of root growth-inhibiting genes, thereby promoting root growth .

Result of Action

The result of the compound’s action is a remarkable promotive effect on root growth . This is achieved through the enhancement of root-related signaling responses and the down-regulation of root growth-inhibiting genes .

Action Environment

Safety and Hazards

The safety data sheet for 1,3-Benzodioxole-5-propanol suggests that it is flammable and harmful if swallowed or inhaled. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment. In case of skin contact, immediate medical attention is required .

特性

IUPAC Name |

3-(1,3-benzodioxol-5-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-5-1-2-8-3-4-9-10(6-8)13-7-12-9/h3-4,6,11H,1-2,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPIXLMGIICUSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60220585 | |

| Record name | 1,3-Benzodioxole-5-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Benzodioxole-5-propanol | |

CAS RN |

7031-03-0 | |

| Record name | 1,3-Benzodioxole-5-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007031030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzodioxole-5-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,3-dioxaindan-5-yl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 1,3-Benzodioxole-5-propanol particularly useful in nanoparticle functionalization?

A1: 1,3-Benzodioxole-5-propanol, often derivatized as 2,2-dimethyl-1,3-benzodioxole-5-propanol (CA-OH), possesses a unique structure that makes it highly valuable for nanoparticle functionalization. [] The catechol moiety (the benzodioxole group) exhibits strong binding affinity to metal oxide surfaces, such as those of manganese oxide (MnO) nanoparticles. [] This allows for robust anchoring of the molecule onto the nanoparticle surface. [] Furthermore, the propanol group provides a site for further chemical modification, enabling the attachment of various polymers like polyethylene glycol (PEG). []

Q2: How does the use of 1,3-Benzodioxole-5-propanol derivatives contribute to the stability and functionality of nanoparticles?

A2: The research demonstrates that incorporating 1,3-Benzodioxole-5-propanol derivatives as ligands significantly enhances the stability of nanoparticles in aqueous solutions. [] The attachment of PEG chains, for example, through the propanol group of CA-OH, leads to steric stabilization. [] This prevents nanoparticle aggregation and maintains their individual dispersion, a critical factor for many applications. [] Moreover, the functional groups introduced through the PEGylation process, such as primary amines or double bonds, offer sites for further conjugation with molecules like fluorescein isothiocyanate (FITC). [] This allows for optical tracking of the nanoparticles, highlighting their potential in biological applications like imaging and drug delivery. []

Q3: Are there any safety concerns associated with 1,3-Benzodioxole-5-propanol and its use in nanomaterials?

A3: While the provided research focuses on the synthesis and application of 1,3-Benzodioxole-5-propanol derivatives, it doesn't delve into detailed toxicological studies. Further research is necessary to assess the potential long-term effects and safety profile of these modified nanoparticles in biological systems. [] Evaluating their biocompatibility, biodegradability, and potential for accumulation in different tissues is crucial for ensuring their safe application in various fields, including nanomedicine.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。